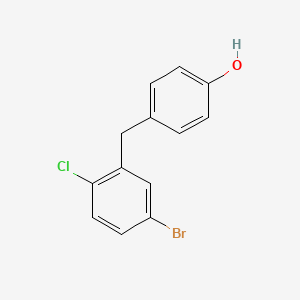

4-(5-Bromo-2-chlorobenzyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(5-bromo-2-chlorophenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQCYSDEAYXXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726338 | |

| Record name | 4-[(5-Bromo-2-chlorophenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864070-18-8 | |

| Record name | 4-[(5-Bromo-2-chlorophenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Synthesis of 4-(5-Bromo-2-chlorobenzyl)phenol

This compound is a halogenated phenolic compound with a diarylmethane scaffold.[1][2] Its molecular structure makes it a crucial intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry.[3] Most notably, this compound serves as a key building block in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes.[2][3] The precise arrangement of its chloro, bromo, and hydroxyl functional groups allows for targeted subsequent reactions, making a reliable and efficient synthesis paramount for drug development and manufacturing.

This guide provides a detailed exploration of the prevalent synthetic strategies for this compound, focusing on the underlying chemical principles, step-by-step protocols, and a critical analysis of alternative methodologies.

Primary Synthetic Pathway: A Multi-Stage Approach from Acylation to Reduction and Deprotection

The most robust and frequently documented synthesis of this compound is a multi-step process that builds the diarylmethane core through a Friedel-Crafts acylation, followed by reduction of the resulting ketone and a final deprotection step. This strategy offers excellent control over regioselectivity and generally provides high yields.

Logical Workflow for the Primary Synthetic Pathway

Caption: Overview of the primary synthetic route to this compound.

Stage 1: Synthesis of the Benzophenone Intermediate

The initial stage involves constructing a diaryl ketone (benzophenone) scaffold. This is achieved through a classic Friedel-Crafts acylation, which requires the preparation of an acyl chloride from the corresponding carboxylic acid.

Part A: Preparation of 5-Bromo-2-chlorobenzoyl Chloride

The synthesis begins with the conversion of commercially available 5-bromo-2-chlorobenzoic acid into its more reactive acyl chloride derivative. This transformation is essential for the subsequent Friedel-Crafts reaction.

-

Causality of Experimental Choice: Thionyl chloride (SOCl₂) or oxalyl chloride are the reagents of choice for this conversion.[3][4] They react with the carboxylic acid to form the acyl chloride, with byproducts that are gaseous (SO₂, HCl, CO, CO₂) and thus easily removed, simplifying the purification process. A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride to facilitate the reaction via the formation of a Vilsmeier intermediate.[4]

Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoyl Chloride [4]

-

To a solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF, ~0.05 equivalents).

-

Under an inert atmosphere (e.g., nitrogen), slowly add oxalyl chloride (1.2-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours at ambient temperature. Monitor the reaction for the cessation of gas evolution.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess reagent.

-

The resulting oily residue of 5-bromo-2-chlorobenzoyl chloride is typically used in the next step without further purification.

Part B: Friedel-Crafts Acylation

With the acyl chloride in hand, the next step is to attach it to a second aromatic ring. A protected phenol, such as phenetole (ethoxybenzene), is used instead of phenol itself.

-

Expertise & Experience: Direct Friedel-Crafts acylation on phenol is problematic. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the phenolic oxygen, deactivating the ring towards electrophilic substitution.[5][6] Furthermore, there is a competition between C-acylation (on the ring, desired) and O-acylation (on the oxygen, undesired).[5] Using an ether-protected phenol like phenetole circumvents these issues, directing the acylation exclusively to the aromatic ring, primarily at the para position due to steric hindrance and the directing effect of the ethoxy group. The resulting ketone can then be reduced and the ether cleaved in subsequent steps.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone [4]

-

Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, add phenetole (1 equivalent) to a suspension of anhydrous aluminum trichloride (AlCl₃, 1.1-1.3 equivalents) in DCM at 0-5 °C.

-

Slowly add the acyl chloride solution to the phenetole-AlCl₃ mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Stage 2: Reduction of the Ketone and Final Deprotection

The second stage transforms the benzophenone intermediate into the final product by reducing the carbonyl group to a methylene bridge (CH₂) and cleaving the ether protecting group.

Part A: Reduction of the Diaryl Ketone

The choice of reduction method is critical and depends on the stability of other functional groups in the molecule. Two classic named reactions are primarily employed: the Clemmensen reduction and the Wolff-Kishner reduction.[7]

-

Trustworthiness & Causality:

-

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8][9] It is highly effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which could be detrimental to acid-sensitive substrates.[10][11]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (NH₂NH₂) and a strong base (like KOH or NaOH) at high temperatures.[12][13] It is the method of choice for substrates that are unstable in strong acid but stable under basic conditions.[10][14] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for shorter reaction times and improved yields.[15][16]

-

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reagents | Zn(Hg), conc. HCl | NH₂NH₂·H₂O, KOH (or NaOH) |

| Conditions | Strongly Acidic | Strongly Basic, High Temperature |

| Solvent | Toluene, Ethanol, Water | Diethylene glycol, Ethylene glycol |

| Ideal Substrate | Acid-stable, base-sensitive | Base-stable, acid-sensitive |

| Mechanism | Involves organozinc intermediates | Formation of a hydrazone intermediate |

Experimental Protocol: Clemmensen Reduction [8]

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the liquid and washing the solid with water.

-

Add the 5-bromo-2-chloro-4'-ethoxybenzophenone (1 equivalent) to a flask with the prepared zinc amalgam, concentrated HCl, and toluene.

-

Heat the mixture to reflux and stir vigorously for 12-24 hours. Additional portions of HCl may be required.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic extracts, wash with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Part B: Deprotection via Ether Cleavage

The final step is the removal of the ethyl (or methyl) protecting group to reveal the phenol. Boron trihalides, particularly boron tribromide (BBr₃), are exceptionally effective and selective reagents for cleaving aryl ethers.[1]

-

Expertise & Experience: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage by a bromide ion. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its reactivity and then allowed to warm to room temperature.[1][2] Boron trichloride (BCl₃) can also be used.[1]

Experimental Protocol: Synthesis of this compound [1][2]

-

Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of boron tribromide (BBr₃, 1.2-1.5 equivalents, e.g., 1M in DCM) dropwise, maintaining the low temperature.

-

After the addition, allow the reaction mixture to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution or water.

-

Extract the mixture with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to afford the final product as a white solid.[1][2]

| Parameter | Reported Value |

| Yield | 89-98% (for the deprotection step) |

| Eluent System | Petroleum ether / Ethyl acetate (10:1) |

| Appearance | White solid |

| LC-MS (ESI) | m/z = 297/299 [M+H]⁺ |

| Data sourced from ChemicalBook synthesis examples.[1][2] |

Alternative Synthetic Strategies

While the Friedel-Crafts pathway is well-established, other methods can be employed, offering different advantages in terms of step economy or substrate scope.

Direct Alkylation of Phenol

This approach involves the direct C-alkylation of phenol with a suitable electrophile, 5-bromo-2-chlorobenzyl bromide.

-

Workflow:

Caption: Direct alkylation route to the target molecule.

-

Discussion: The synthesis of the required 5-bromo-2-chlorobenzyl bromide can be achieved via radical bromination of 5-bromo-2-chlorotoluene using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[17] The subsequent alkylation of phenol is typically carried out under basic conditions (e.g., K₂CO₃ in DMF).[18] However, this reaction can be challenging to control, often yielding a mixture of the desired C-alkylated product and the O-alkylated ether byproduct. The selectivity depends heavily on the reaction conditions, solvent, and counter-ion.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Modern cross-coupling reactions provide a powerful alternative for constructing the C-C bond between the two aromatic rings.

-

Discussion: A plausible Suzuki coupling strategy could involve the reaction of 5-bromo-2-chlorobenzyl bromide with 4-methoxyphenylboronic acid, catalyzed by a palladium complex.[19][20] This would form the diarylmethane core, which would then require a final demethylation step (as described previously) to yield the target phenol. This approach benefits from the mild reaction conditions and high functional group tolerance characteristic of Suzuki couplings, representing a state-of-the-art method for constructing such scaffolds.[14][21]

Conclusion

The synthesis of this compound is most reliably achieved through a well-defined, multi-stage process involving Friedel-Crafts acylation, carbonyl reduction, and ether deprotection. This pathway offers excellent control and high yields, making it suitable for laboratory and potential scale-up applications. The choice between acidic (Clemmensen) and basic (Wolff-Kishner) reduction conditions provides the necessary flexibility to accommodate various substrate sensitivities. While alternative routes such as direct alkylation and palladium-catalyzed cross-coupling exist, they present their own unique challenges and advantages. For researchers and drug development professionals, a thorough understanding of these synthetic options is essential for the efficient and successful production of this vital pharmaceutical intermediate.

References

-

Wikipedia. Clemmensen reduction. [Link]

-

Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

-

Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

ACS Publications. Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry. [Link]

-

ACS Publications. Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry. [Link]

-

RSC Publishing. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]

-

BYJU'S. Clemmensen Reduction reaction. [Link]

-

Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [Link]

-

J&K Scientific LLC. Wolff-Kishner Reduction. [Link]

-

NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]

-

Pharmaguideline. Wolff Kishner Reduction. [Link]

-

Semantic Scholar. Palladium-catalyzed synthesis of heterocycle-containing diarylmethanes through Suzuki-Miyaura cross-coupling. [Link]

- Google Patents.

-

NIH National Library of Medicine. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. [Link]

-

ChinaExhibition.com. This compound CAS 864070-18-8. [Link]

-

AIP Publishing. Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″- terindolin]-2′-one. [Link]

-

AIP Publishing. Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one. [Link]

-

Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

-

Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

-

University of Calgary. Acylation of phenols. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Reddit. O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 864070-18-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 10. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. reddit.com [reddit.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Palladium-catalyzed synthesis of heterocycle-containing diarylmethanes through Suzuki-Miyaura cross-coupling. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 4-(5-Bromo-2-chlorobenzyl)phenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Bromo-2-chlorobenzyl)phenol is a halogenated phenolic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a phenol ring linked to a bromo- and chloro-substituted benzyl group, makes it a versatile intermediate in organic synthesis. This guide provides an in-depth review of the current research on this compound, covering its synthesis, physicochemical properties, and its pivotal role as a precursor in the development of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.

Physicochemical Properties

The structural characteristics of this compound, including the presence of halogen atoms and a phenolic hydroxyl group, dictate its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 864070-18-8 | [1][2] |

| Molecular Formula | C₁₃H₁₀BrClO | [1][3] |

| Molecular Weight | 297.57 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Predicted Boiling Point | 401.3 ± 35.0 °C | [4] |

| Predicted Density | 1.522 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 10.14 ± 0.15 | [4] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Spectroscopic Characterization

While raw spectroscopic data is primarily held by commercial suppliers, predicted and referenced data provide valuable insights for the identification and characterization of this compound.

-

¹H NMR (Predicted): A predicted ¹H NMR spectrum in CDCl₃ shows signals in the aromatic region (δ 6.78-7.27 ppm) corresponding to the protons on the two benzene rings, and a singlet at approximately 3.98 ppm for the methylene (-CH₂-) bridge. A peak around 4.69 ppm is attributed to the phenolic hydroxyl proton[5].

-

¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy: While specific public data is limited, chemical suppliers confirm the availability of ¹³C NMR, MS, and IR spectral data for this compound, which are essential for its unambiguous identification and purity assessment[6]. The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms[3].

Synthesis of this compound

The primary synthetic route to this compound involves the dealkylation of an ether precursor. A common and efficient method utilizes boron tribromide (BBr₃) for the cleavage of an ethoxy group.

Experimental Protocol: Demethylation using Boron Tribromide

This protocol describes a common laboratory-scale synthesis.

Materials:

-

4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃) solution (e.g., 1M in DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide in dichloromethane dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes.

-

Gradually warm the mixture to room temperature and continue stirring for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash once with saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a white to off-white solid[3].

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Low Temperature (-78 °C): Controls the reactivity of the strong Lewis acid BBr₃, preventing undesired side reactions and improving selectivity.

-

Quenching with Sodium Bicarbonate: Neutralizes the excess BBr₃ and acidic byproducts.

-

Column Chromatography: A standard purification technique for separating the desired product from any remaining starting material or byproducts.

Biological Activity and Applications

Pivotal Role in SGLT2 Inhibitor Synthesis

The primary and well-documented application of this compound is its use as a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes[1][7]. It serves as a crucial building block for drugs like Dapagliflozin and Empagliflozin[1]. The synthesis of these drugs involves the glycosylation of the phenolic hydroxyl group of this compound.

Potential Antimicrobial and Anticancer Activities

While direct studies on the antimicrobial and anticancer properties of this compound are not extensively reported in the literature, the broader class of halogenated phenols has demonstrated significant biological activities.

-

Antimicrobial Potential: Halogenated phenols are known to possess antibacterial and antifungal properties[8][9][10]. The presence of bromine and chlorine atoms in the structure of this compound suggests that it may exhibit similar activities. Further research is warranted to investigate its efficacy against various microbial strains.

-

Anticancer Potential: Some bromophenol derivatives have shown promising anticancer activities in preclinical studies[1]. The cytotoxic potential of this compound against different cancer cell lines remains an area for future exploration.

It is important to emphasize that these potential activities are speculative and based on the properties of structurally related compounds. Rigorous in vitro and in vivo studies are necessary to validate these hypotheses.

Toxicology and Safety

-

General Handling: Use in a well-ventilated area, and wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[11].

-

Toxicity of Related Compounds: In silico toxicological assessments of SGLT2 inhibitors and their metabolites have been conducted, providing some insights into the potential toxicities of related structures. Some metabolites of SGLT2 inhibitors have been predicted to have potential for hepatotoxicity and reproductive toxicity[12][13][14][15]. While these findings do not directly apply to this compound, they highlight the importance of careful toxicological evaluation of any new pharmaceutical intermediate. A safety data sheet for a structurally similar compound, (S)-3-[4-(5-bromo-2-chlorobenzyl)phenoxy]tetrahydrofuran, indicates potential for skin and eye irritation, and respiratory irritation if inhaled[11].

Future Perspectives

This compound is a compound with a well-established role in pharmaceutical synthesis. Future research could expand its applications by exploring its potential biological activities. Key areas for future investigation include:

-

Antimicrobial and Anticancer Screening: Systematic evaluation of its efficacy against a panel of bacterial, fungal, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives to understand the contribution of the halogen atoms and the phenolic hydroxyl group to its activity.

-

Toxicological Profiling: Comprehensive in vitro and in vivo toxicological studies to establish its safety profile.

-

Development of Novel Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes.

References

-

Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. (2022). An Acad Bras Cienc, 94(suppl 3):e20211287. [Link]

-

Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. (2022). An Acad Bras Cienc, 94(suppl 3). [Link]

-

Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. (2022). Anais da Academia Brasileira de Ciências, 94. [Link]

-

Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. (2022). SciELO. [Link]

-

CAS No : 864070-18-8 | Chemical Name : this compound. Pharmaffiliates. [Link]

-

Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). ResearchGate. [Link]

-

Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. (2004). Planta Med, 70(11):1087-90. [Link]

-

Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). Chemosphere. [Link]

-

Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes (2024). SciSpace. [Link]

-

Retrospective review of SGLT2 inhibitor exposures reported to 13 poison centers. (2017). Clinical Toxicology, 56(2), 1-5. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2017). Frontiers in Microbiology, 8. [Link]

-

This compound, CAS No. 864070-18-8. iChemical. [Link]

-

This compound CAS NO.864070-18-8. chico-pharm. [Link]

-

(4-(5-bromo-2-chlorobenzyl)phenoxy)(tert-butyl) dimethylsilane | 864070-19-9. Hangzhou Cheminspire technologies Co., Ltd.. [Link]

-

5-Bromo-2-chlorophenol | C6H4BrClO | CID 820392. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 864070-18-8 [chemicalbook.com]

- 4. This compound CAS#: 864070-18-8 [m.chemicalbook.com]

- 5. This compound, CAS No. 864070-18-8 - iChemical [ichemical.com]

- 6. This compound(864070-18-8) 1H NMR [m.chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. scielo.br [scielo.br]

An In-depth Technical Guide to 4-(5-Bromo-2-chlorobenzyl)phenol: A Key Intermediate in Modern Antidiabetic Therapeutics

Abstract

This technical guide provides a comprehensive overview of 4-(5-Bromo-2-chlorobenzyl)phenol (CAS No. 864070-18-8), a critical diarylmethane intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. We will explore the compound's background, detailing its physicochemical properties and significance within medicinal chemistry. The core of this document is a detailed examination of its synthesis, including retrosynthetic analysis and step-by-step protocols for established manufacturing routes. Furthermore, we will illustrate its pivotal role as the aglycone precursor for potent antidiabetic drugs like Empagliflozin. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry who require a deep technical understanding of this high-value compound.

Introduction: The Convergence of a Privileged Scaffold and a Novel Therapeutic Target

The Diarylmethane Scaffold in Medicinal Chemistry

The diarylmethane motif is a cornerstone in modern pharmacology, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This structural unit, characterized by two aryl rings linked by a methylene bridge, is present in numerous pharmaceutical agents with diverse activities, including antihistaminic, anticancer, and anti-inflammatory properties.[1][2][3] The conformational flexibility of the methylene linker allows the aryl rings to adopt optimal orientations for binding within protein pockets, making it a highly valuable scaffold in drug design.

The Rise of SGLT2 Inhibitors

The treatment of type 2 diabetes mellitus has been revolutionized by the advent of SGLT2 inhibitors. These drugs offer a unique insulin-independent mechanism of action by blocking glucose reabsorption in the kidneys, thereby promoting the excretion of excess glucose in the urine and lowering blood glucose levels.[4] The diarylmethane core is a characteristic feature of many highly successful SGLT2 inhibitors, forming the central aglycone portion of the molecule that anchors the C-glucoside moiety.

This compound: The Aglycone of Choice

Within this context, this compound has emerged as a crucial building block.[4] Its specific halogenation pattern and phenolic hydroxyl group are essential for its subsequent elaboration into potent and selective SGLT2 inhibitors. This guide provides an in-depth analysis of its synthesis and application, grounded in established chemical principles and process-oriented insights.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for handling, reaction setup, and analytical characterization.

| Property | Value | References |

| CAS Number | 864070-18-8 | [4][5][6] |

| Molecular Formula | C₁₃H₁₀BrClO | [4][5][6] |

| Molecular Weight | 297.58 g/mol | [4][7] |

| Appearance | White to off-white solid powder | [8][9] |

| IUPAC Name | 4-[(5-bromo-2-chlorophenyl)methyl]phenol | [8] |

| Synonyms | This compound, Dapagliflozin Impurity 39, Empagliflozin Intermediate 2 | [4][8][10] |

| Storage | Inert atmosphere, room temperature | [6][9] |

Synthesis and Manufacturing: A Process Chemistry Perspective

The synthesis of diarylmethanes can be approached through various strategies, including modern cross-coupling reactions like Suzuki and Hiyama couplings.[11][12] However, for large-scale industrial production of this compound, a robust and cost-effective route commencing from readily available materials is paramount. The most common pathway involves a Friedel-Crafts acylation, followed by reduction and a final ether cleavage.

Retrosynthetic Analysis

A logical disconnection approach reveals a practical synthetic pathway starting from 5-bromo-2-chlorobenzoic acid and a protected phenol, such as phenetole (ethoxybenzene).

Caption: Retrosynthetic analysis of this compound.

Key Manufacturing Pathway: From Acylation to Phenol

This workflow details the multi-step synthesis, which is designed for scalability and efficiency.

Caption: The primary industrial synthesis workflow for the target compound.

Detailed Experimental Protocol: Ether Cleavage

The final deprotection step is critical for obtaining the target phenol. The use of boron trihalides is highly effective for cleaving aryl ethers. Boron tribromide (BBr₃) is particularly efficient.[5][13]

Objective: To synthesize this compound via demethylation of 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene.

Materials & Reagents:

-

4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene (1 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃), 1M solution in DCM (1.5 - 2.0 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Reaction Setup: A flame-dried, multi-neck round-bottom flask is charged with 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene (e.g., 14.8 g) and dissolved in anhydrous dichloromethane (150 mL) under an inert nitrogen atmosphere.[13]

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Reagent Addition: A 1M solution of boron tribromide in dichloromethane (e.g., 50 mL) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.[13] The choice of BBr₃ over BCl₃ often results in cleaner and faster reactions for aryl methyl ether cleavage.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at -78 °C for 30 minutes, then warmed to room temperature and stirred for an additional 1-2 hours.[5][9] Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: The flask is cooled again in an ice bath (0 °C). The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. This neutralizes the excess BBr₃ and acidic byproducts.[5][9]

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic phase is washed once with brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude residue is purified by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate (e.g., starting at 10:1) to yield the pure this compound as a white solid.[5][14] An expected yield is typically high, around 89%.[5]

Application in the Synthesis of SGLT2 Inhibitors

The primary value of this compound lies in its function as the aglycone core for C-glucoside SGLT2 inhibitors. The phenolic -OH group serves as a handle for coupling with a protected glucose derivative.

Caption: General workflow for synthesizing an SGLT2 inhibitor.

In a typical subsequent step, the phenol is reacted with a suitably protected cyclic ether, such as (R)-3-(p-toluenesulfonyl)oxytetrahydrofuran or (S)-(+)-3-Hydroxytetrahydrofuran, to form the ether linkage found in drugs like Empagliflozin.[5][9] This reaction is a cornerstone of the synthesis of the final active pharmaceutical ingredient (API).

Biological Significance and Broader Context

While this compound itself is primarily an intermediate, its structural components are directly linked to the biological activity of the final drug. The halogenated benzyl ring and the phenolic linker correctly position the C-glucoside moiety within the SGLT2 protein's binding site. The specific 5-bromo and 2-chloro substitution pattern is a result of extensive structure-activity relationship (SAR) studies aimed at maximizing potency and selectivity while maintaining favorable pharmacokinetic properties.

Beyond its role in SGLT2 inhibitors, the study of halogenated phenols and diarylmethanes is a vibrant area of research. These compounds are known to exhibit a range of biological activities, and their functionalization can lead to new therapeutic agents.[4][15] The synthetic methodologies described herein are therefore applicable to a broader range of drug discovery programs targeting other diseases.[1][16]

Conclusion

This compound stands as a testament to the synergy between classic organic synthesis and modern drug discovery. Its production, underpinned by robust and scalable methods like the Friedel-Crafts acylation pathway, enables the large-scale manufacturing of life-changing medications for individuals with type 2 diabetes. A thorough understanding of its synthesis, properties, and application is essential for any scientist or researcher working in the fields of medicinal chemistry, process development, and pharmaceutical manufacturing. The insights provided in this guide offer a solid technical foundation for professionals dedicated to advancing therapeutic innovation.

References

-

Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]

-

Reddy, B. et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Retrieved from [Link]

-

Haas, D. et al. (2009). Synthesis of Functionalized Diarylmethanes via a Copper-Catalyzed Cross-Coupling of Arylmagnesium Reagents with Benzylic Phosphates. Organic Letters. Retrieved from [Link]

-

Gulati, U., Gandhi, R., & Laha, J. K. (2020). Benzylic Methylene Functionalizations of Diarylmethanes. Chemistry an Asian Journal. Retrieved from [Link]

- Eickelmann, E. et al. (2006). Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein. Google Patents (WO2006120208A1).

-

Xi'an Kono Chem Co.,Ltd. (n.d.). This compound CAS 864070-18-8. Retrieved from [Link]

-

Daflon-Yunes, N. et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Biomolecules. Retrieved from [Link]

-

Daflon-Yunes, N. et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. PubMed. Retrieved from [Link]

-

Petz, A. et al. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Petz, A. et al. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 864070-18-8 | Chemical Name : this compound. Retrieved from [Link]

-

Cirrincione, G. et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. Retrieved from [Link]

-

Bolli, M. H. et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

- Deshpande, P. B. et al. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents (US20160280619A1).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 864070-18-8 [chemicalbook.com]

- 6. This compound | 864070-18-8 [sigmaaldrich.com]

- 7. This compound 95% | CAS: 864070-18-8 | AChemBlock [achemblock.com]

- 8. This compound CAS 864070-18-8 [homesunshinepharma.com]

- 9. This compound CAS#: 864070-18-8 [m.chemicalbook.com]

- 10. clearsynth.com [clearsynth.com]

- 11. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-(5-Bromo-2-chlorobenzyl)phenol

Introduction

4-(5-Bromo-2-chlorobenzyl)phenol is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor and known impurity in the production of SGLT2 inhibitors like Dapagliflozin, which are used in the management of type 2 diabetes.[1] The precise structural elucidation and purity assessment of this compound are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they offer a definitive confirmation of the molecule's identity and purity.

Molecular Structure and Properties:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 864070-18-8 |

| Molecular Formula | C₁₃H₁₀BrClO |

| Molecular Weight | 297.57 g/mol [2] |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | Singlet | 1H | Ar-OH |

| 7.27-7.24 | Multiplet | 3H | Ar-H (Bromo-chloro substituted ring) |

| 7.06 | Doublet, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -CH₂-) |

| 6.78 | Doublet, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -OH) |

| 3.98 | Singlet | 2H | -CH₂ - |

Note: The chemical shift of the phenolic proton (~9.3 ppm) is a prediction from literature and can vary with concentration and solvent. The predicted spectrum from iChemical provides a general overview of the expected proton signals.[3]

Interpretation of the ¹H NMR Spectrum:

-

Phenolic Proton: A broad singlet expected in the downfield region (typically δ 9-10 ppm), characteristic of a phenolic hydroxyl group. Its integration corresponds to one proton.

-

Aromatic Protons: The spectrum will show two distinct sets of aromatic signals.

-

The phenol ring protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating hydroxyl group will be more shielded (upfield) compared to the protons ortho to the electron-withdrawing benzyl group.

-

The protons on the 5-bromo-2-chlorobenzyl ring will exhibit a more complex multiplet pattern due to the substitution pattern.

-

-

Methylene Protons: A singlet at around δ 4.0 ppm, integrating to two protons, is indicative of the benzylic methylene bridge (-CH₂-) connecting the two aromatic rings. The singlet nature arises from the absence of adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment.

Expected ¹³C NMR Chemical Shifts:

Based on the structure, 12 distinct carbon signals are expected (one carbon has a plane of symmetry).

-

Aromatic Carbons: The signals for the aromatic carbons will appear in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield in the phenol ring, while the carbons bearing the bromine and chlorine atoms will also be significantly shifted.

-

Methylene Carbon: The benzylic methylene carbon is expected to resonate around δ 35-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3500-3200 (broad) | O-H stretch (phenolic) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (phenol) |

| ~830 | C-H bend (para-disubstituted ring) |

| Below 800 | C-Cl and C-Br stretches |

Interpretation of the IR Spectrum:

The most characteristic feature in the IR spectrum of this compound will be a broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group. The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds. The aromatic C=C stretching vibrations will give rise to absorptions around 1600 and 1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry can confirm the molecular formula, while the fragmentation pattern can provide further structural information.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at m/z 296 and 298, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The presence of chlorine (³⁵Cl and ³⁷Cl in a 3:1 ratio) will lead to a more complex isotopic pattern for the molecular ion. The protonated molecule [M+H]⁺ is observed at m/z 297/299 in LC-MS (ESI).[2][4][5]

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: The most common fragmentation pathway for diarylmethanes is the cleavage of the benzylic C-C bond. This would result in the formation of a stable benzyl cation. For this compound, this would lead to a fragment corresponding to the 5-bromo-2-chlorobenzyl cation.

-

Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals is also expected.

-

Diagram of the Mass Spectrometry Fragmentation Workflow:

Caption: Proposed key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy:

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Diagram of the Spectroscopic Analysis Workflow:

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive analytical strategy for the structural characterization of this compound. This guide outlines the expected spectroscopic features and provides a framework for their interpretation, serving as a valuable resource for scientists engaged in the synthesis, quality control, and regulatory submission of pharmaceuticals involving this important chemical intermediate. The presented data and methodologies underscore the importance of orthogonal analytical techniques for the unambiguous confirmation of chemical structures in drug development.

References

-

iChemical. This compound, CAS No. 864070-18-8. [Link]

Sources

An In-Depth Technical Guide on the Predicted Biological Activity of 4-(5-Bromo-2-chlorobenzyl)phenol: An In Silico and Experimental Validation Framework

Introduction

4-(5-Bromo-2-chlorobenzyl)phenol is a halogenated phenolic compound recognized primarily as a critical raw material and key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Empagliflozin and Dapagliflozin.[1][2][3] These pharmaceuticals are cornerstones in the management of type 2 diabetes.[2] Beyond its established role in synthetic chemistry, the inherent structural features of this compound—a halogenated benzyl group attached to a phenol—suggest a potential for unexplored biological activities.

The proactive characterization of such molecules is a fundamental exercise in modern drug discovery. Predicting the biological activity of synthetic intermediates or novel compounds through computational methods allows for the early identification of new therapeutic opportunities or potential off-target toxicities.[4] This in-depth guide provides a comprehensive framework for investigating this compound, beginning with an analysis of its physicochemical properties. We then explore its predicted biological activities using established in silico methodologies. Finally, we present a structured, field-proven workflow for the experimental validation of these computational hypotheses, designed for researchers, scientists, and drug development professionals.

Physicochemical and Structural Profile

The biological behavior of a molecule is intrinsically linked to its chemical structure and physical properties. This compound (CAS: 864070-18-8) is a diarylmethane derivative characterized by a phenol ring linked via a methylene bridge to a 2-chloro-5-bromophenyl ring.

Key Structural Features:

-

Phenolic Hydroxyl Group: This group is a hydrogen bond donor and can be deprotonated, making it a critical feature for interacting with biological targets. Its predicted pKa of approximately 10.14 suggests it is weakly acidic.[5]

-

Halogen Atoms (Br, Cl): The bromine and chlorine substituents significantly increase the lipophilicity of the molecule and can participate in halogen bonding, a recognized interaction in ligand-receptor binding. The presence and position of halogens can drastically influence a compound's metabolic stability and binding affinity.[6]

-

Flexible Methylene Bridge: This linker allows for conformational flexibility, enabling the two aromatic rings to adopt various spatial orientations to fit into a binding pocket.

Figure 1: 2D Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 864070-18-8 | [1][7] |

| Molecular Formula | C₁₃H₁₀BrClO | [1][7] |

| Molecular Weight | 297.57 g/mol | [1][7] |

| Appearance | White to off-white powder/solid | [5][8] |

| Predicted Boiling Point | 401.3 ± 35.0 °C | [5][8] |

| Predicted Density | 1.522 ± 0.06 g/cm³ | [5][8] |

| Predicted pKa | 10.14 ± 0.15 |[5] |

In Silico Prediction of Biological Activity

In silico approaches provide a rapid, cost-effective method to generate testable hypotheses about a molecule's biological function by leveraging computational models and vast biological datasets.[4]

Rationale and Methodologies

The primary rationale for an in silico approach is to prioritize experimental resources by narrowing the field of potential biological targets.[4] Two complementary methods are particularly powerful:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical features of molecules with their biological activities.[9] For a compound like this compound, QSAR models built from datasets of other phenolic or halogenated compounds can predict activities such as antioxidant potential, cytotoxicity, or endocrine disruption.[10][11][12] The predictive power of a QSAR model is highly dependent on the structural similarity of the query molecule to the compounds in the training set.[10]

-

Molecular Docking: This structure-based method simulates the interaction between a small molecule (ligand) and the three-dimensional structure of a biological macromolecule (receptor), typically a protein.[13][14] By predicting the preferred binding orientation and calculating a "docking score," this technique can identify potential protein targets and suggest a mechanism of action at the atomic level.[15][16]

Conceptual In Silico Workflow

The following diagram illustrates a logical workflow for the computational prediction of biological activity.

Caption: Tiered workflow for the experimental validation of predicted activities.

Tier 1: Cytotoxicity and General Cellular Health Assays

Causality: The first essential step is to determine the compound's intrinsic toxicity to mammalian cells. This establishes a concentration range for subsequent functional assays and identifies non-specific cytotoxic effects. We describe two complementary assays measuring different cellular health endpoints: metabolic activity and membrane integrity.

Protocol 4.1.1: MTT Assay for Cell Viability This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [17]Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

-

Cell Seeding: Seed a human cell line (e.g., HEK293, a non-cancerous kidney line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM down to ~0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 4.1.2: Lactate Dehydrogenase (LDH) Release Assay This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes. [17][18]

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. In addition to vehicle controls, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 30-45 minutes before the assay endpoint. [18]2. Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate. [18]3. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values. [17]

Tier 2: Target-Specific and Functional Assays

Causality: If Tier 1 assays reveal an interesting activity profile (e.g., low general cytotoxicity), the next step is to test the specific hypotheses generated from the in silico analysis.

Protocol 4.2.1: SGLT2 Functional Assay (Conceptual) To validate the predicted SGLT2 inhibition, a cell-based glucose uptake assay is appropriate.

-

Cell Line: Use a cell line engineered to overexpress human SGLT2 (e.g., HEK293-hSGLT2).

-

Assay Principle: Cells are incubated with the test compound followed by the addition of a radiolabeled or fluorescent glucose analog (e.g., ¹⁴C-AMG, a non-metabolizable glucose analog).

-

Procedure: Seed cells and allow them to attach. Pre-incubate with various concentrations of this compound or a known SGLT2 inhibitor (e.g., Empagliflozin) as a positive control. Initiate glucose uptake by adding the labeled analog.

-

Endpoint: After a short incubation, stop the uptake by washing with ice-cold buffer. Lyse the cells and measure the amount of internalized label using a scintillation counter or fluorescence plate reader.

-

Analysis: A reduction in glucose analog uptake in the presence of the compound indicates SGLT2 inhibition.

Predicted Signaling Pathway Interactions

Synthesizing the available data, the most probable biological interaction for this compound is the modulation of renal glucose transport via SGLT2. Inhibition of this transporter in the proximal tubules of the kidney prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. This is the established mechanism of action for the drugs it helps synthesize. [2] Should the compound exhibit significant cytotoxicity in Tier 1 testing, a different set of pathways would be implicated. Phenolic compounds have been shown to induce apoptosis through mitochondrial-dependent pathways. [19][20]This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3/7, the executioner caspases of apoptosis. [19]

Hypothetical Pathway: SGLT2 Inhibition

This diagram illustrates the predicted primary mechanism of action.

Caption: Predicted inhibition of the SGLT2 transporter in the kidney.

Conclusion

This compound, while primarily known as a synthetic intermediate, possesses structural motifs that suggest a range of potential biological activities. In silico analysis provides a strong hypothesis for its action as an SGLT2 inhibitor, a prediction directly supported by its role in the synthesis of approved drugs for type 2 diabetes. Furthermore, its classification as a bromophenol derivative opens plausible avenues for investigation into its antimicrobial and cytotoxic properties.

This guide provides a robust, integrated framework combining computational prediction with a tiered experimental validation strategy. By systematically progressing from broad cytotoxicity screening to specific, hypothesis-driven functional assays, researchers can efficiently and accurately characterize the biological activity profile of this compound. This structured approach exemplifies a modern paradigm in drug discovery, enabling the comprehensive evaluation of novel chemical entities for both therapeutic potential and unintended biological effects.

References

- Mansouri, K., et al. (n.d.). QSAR for Identifying Potential Estrogenic Activity of Phenolic Compounds. National Institutes of Health.

-

Yuan, Y., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports. Available at: [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of brominated phenoxyphenols. Available at: [Link]

-

ResearchGate. (n.d.). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Available at: [Link]

-

Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

-

Lien, E. J., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine. Available at: [Link]

-

Markowicz, J., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). In silico toxicity prediction of phenol derivatives with ISIDA descriptors using multiple linear regression and machine learning approach. Available at: [Link]

-

apicule. (n.d.). 4-((5-Bromo-2-chlorophenyl)methyl)phenol (CAS No: 864070-18-8) API Intermediate Manufacturers. Available at: [Link]

-

Kolšek, K., et al. (2023). In silico profiling of endocrine-disrupting potential of bisphenol analogues and their halogenated transformation products. Food and Chemical Toxicology. Available at: [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 864070-18-8. Available at: [Link]

-

ResearchGate. (n.d.). Antibacterial bromophenols from the marine red alga Rhodomela confervoides. Available at: [Link]

-

ResearchGate. (n.d.). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Available at: [Link]

-

News-Medical.Net. (2021). New methodology predicts biological activity of any molecule. Available at: [Link]

-

Palanimuthu, D., et al. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. Available at: [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 864070-18-8. Available at: [Link]

- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

-

ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

-

G, S., & P, B. J. (2024). Computational Strategies Reshaping Modern Drug Discovery. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

-

American Chemical Society. (2024). Synthetic Biology Strategies for Activating Cryptic BGCs in Streptomyces: Engineering Native and Synthetic Promoters for Antibiotic Discovery. ACS Omega. Available at: [Link]

-

Khan, M. A., et al. (2022). Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Knowing biological activity through the results of molecular docking?. Available at: [Link]

-

ResearchGate. (n.d.). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. Available at: [Link]

-

Kataria, R., & Khatkar, A. (2019). Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors. Current Pharmaceutical Biotechnology. Available at: [Link]

-

Al-Zuaidy, M. H., et al. (2022). Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia. Journal of King Saud University - Science. Available at: [Link]

-

ResearchGate. (n.d.). Isolation, identification of bromophenol compound and antibacterial activity of Kappaphycus sp.. Available at: [Link]

-

MDPI. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Available at: [Link]

-

Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Available at: [Link]

-

InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

-

CORE. (2018). Oxidative biotransformations of phenol substrates catalysed by toluene dioxygenase: a molecular docking study. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Available at: [Link]

-

Biomedical and Pharmacology Journal. (2023). In silico Study of Phenol Explorer Database as Potential Inhibitors of Quorum-Sensing Regulated Pathogenicity in Pseudomonas aeruginosa. Available at: [Link]

-

ResearchGate. (n.d.). A QSAR Study of the Acute Toxicity of Halogenated Phenols. Available at: [Link]

-

ResearchGate. (n.d.). Most relevant antimicrobial activity of O-benzyl derivatives expressed.... Available at: [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 864070-18-8 | Chemical Name : this compound. Available at: [Link]

-

PubMed. (2016). In silico prediction of toxicity of phenols to Tetrahymena pyriformis by using genetic algorithm and decision tree-based modeling approach. Available at: [Link]

-

ResearchGate. (n.d.). Machine Learning-Based Prediction of Biological Activity in Natural Product Phytochemicals. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorophenol. Available at: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. benchchem.com [benchchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 864070-18-8 [amp.chemicalbook.com]

- 6. In silico profiling of endocrine-disrupting potential of bisphenol analogues and their halogenated transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 864070-18-8 [chemicalbook.com]

- 8. This compound CAS 864070-18-8 [homesunshinepharma.com]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(5-Bromo-2-chlorobenzyl)phenol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Bromo-2-chlorobenzyl)phenol is a halogenated phenolic compound recognized primarily for its role as a critical intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of therapeutics pivotal in the management of type 2 diabetes.[1] While its function in synthetic chemistry is well-documented, its intrinsic biological activities and potential mechanisms of action remain a nascent field of investigation. This technical guide synthesizes the current knowledge surrounding this molecule, proposing a potential mechanism of action based on its structural characteristics and the established bioactivities of analogous compounds. We will delve into its physicochemical properties, its established role in pharmaceutical manufacturing, and present a hypothesized framework for its direct biological effects, supported by detailed, actionable experimental protocols for validation.

Introduction and Physicochemical Profile

This compound is an organic aromatic compound featuring a phenol ring substituted with a 5-bromo-2-chlorobenzyl group at the para position.[1] The presence of bromine and chlorine atoms significantly influences its electronic and lipophilic properties, which are key determinants of its reactivity and potential biological interactions.[2]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for designing biological assays.

| Property | Value | Source |

| CAS Number | 864070-18-8 | [3] |

| Molecular Formula | C₁₃H₁₀BrClO | [3] |

| Molecular Weight | 297.57 g/mol | [3] |

| Appearance | White to off-white powder/solid | [3] |

| pKa | 10.14 ± 0.15 (Predicted) | ChemicalBook |

| Storage | Inert atmosphere, Room Temperature | BLDpharm |

Established Role as a Pharmaceutical Intermediate

The primary and well-established application of this compound is as a key building block in the synthesis of SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin.[1] These drugs lower blood glucose levels by inhibiting glucose reabsorption in the kidneys.[1] The synthesis of these complex molecules involves multiple steps, with this compound serving as a foundational scaffold onto which the glucose moiety and other functional groups are added.[4][5][6][7][8][9][10][11][12][13]

The following diagram illustrates the general workflow for the synthesis of an SGLT2 inhibitor, highlighting the central role of this compound.

Caption: Generalized synthetic workflow for SGLT2 inhibitors.

Hypothesized Mechanism of Action: Beyond a Synthetic Intermediate

While its role as an intermediate is clear, the structural features of this compound—a halogenated benzylphenol—suggest the potential for direct biological activity. Halogenated phenolic compounds are known to possess a wide range of biological effects, including antimicrobial, anticancer, and enzyme inhibitory properties.[2][14][15][16][17] The presence of halogens can enhance a molecule's lipophilicity, facilitating passage through cell membranes, and can also influence its binding affinity to biological targets.[2]

Based on the activities of structurally related compounds, we hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:

-

Enzyme Inhibition: The molecule could act as an inhibitor of various enzymes, such as protein tyrosine kinases (PTKs) or cytochrome P450 (CYP) enzymes.[2][18][19][20][21] The halogenated phenyl rings may interact with the active sites of these enzymes.

-

Antimicrobial Activity: Many phenolic compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with microbial metabolism.[22][23] The lipophilic nature of this compound could enhance this activity.

-

Anticancer Activity: Substituted phenols have been investigated for their potential to induce apoptosis and inhibit the proliferation of cancer cells.[24][25][26]

The proposed signaling pathway below illustrates a hypothetical mechanism where this compound inhibits a protein kinase, leading to downstream effects on cell proliferation and survival.

Caption: Hypothesized kinase inhibition pathway.

Experimental Protocols for Mechanism of Action Validation

To investigate the hypothesized biological activities of this compound, a series of in vitro assays are proposed. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the trustworthiness of the results.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Methodology:

-

Kinase Selection: A panel of representative protein tyrosine kinases (e.g., EGFR, Src, Abl) will be selected.

-

Assay Principle: A fluorescence-based assay will be used to measure kinase activity. The assay measures the phosphorylation of a fluorescently labeled peptide substrate.

-

Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add the kinase, the fluorescent peptide substrate, and ATP. c. Add serial dilutions of this compound to the wells. Include a known kinase inhibitor as a positive control and DMSO as a vehicle control. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing

Objective: To assess the antimicrobial activity of this compound against a panel of pathogenic bacteria.

Methodology:

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.

-

Assay Principle: The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method.

-

Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, prepare serial dilutions of the compound in Mueller-Hinton broth. c. Inoculate each well with a standardized bacterial suspension. Include a positive control (a known antibiotic), a negative control (broth only), and a vehicle control (DMSO in broth). d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Protocol 3: In Vitro Anticancer Activity Assay